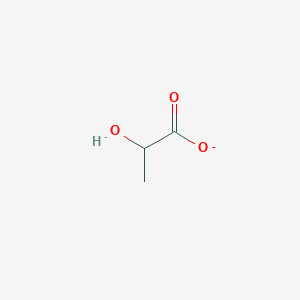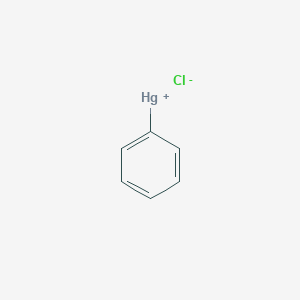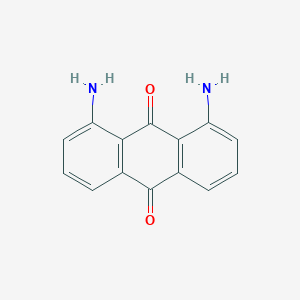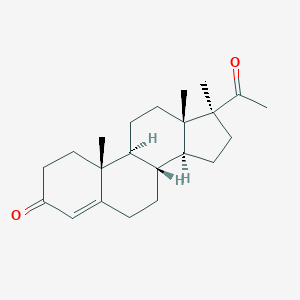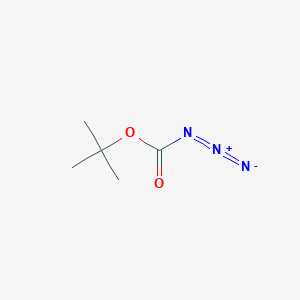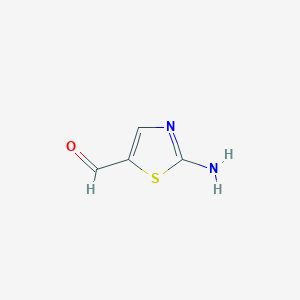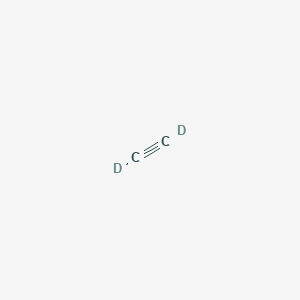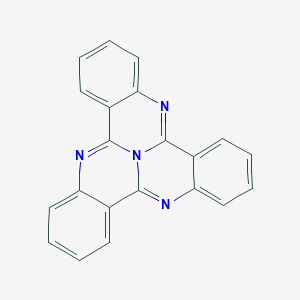
Tricycloquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tricycloquinazoline (TCQA) is a bicyclic compound that has attracted the attention of researchers due to its unique chemical structure and potential applications in various fields of science. TCQA has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated.
科学的研究の応用
Tricycloquinazoline has been studied for its potential applications in various fields of science, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, Tricycloquinazoline has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In materials science, Tricycloquinazoline has been studied for its potential use as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, Tricycloquinazoline has been used as a standard for the calibration of analytical instruments.
作用機序
The mechanism of action of Tricycloquinazoline is not fully understood, but it is believed to involve the interaction of Tricycloquinazoline with specific receptors or enzymes in the body. Tricycloquinazoline has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. Tricycloquinazoline has also been shown to modulate the activity of certain receptors, such as the NMDA receptor, which is involved in learning and memory.
生化学的および生理学的効果
Tricycloquinazoline has been shown to have various biochemical and physiological effects, depending on the dose and route of administration. In vitro studies have shown that Tricycloquinazoline can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In vivo studies have shown that Tricycloquinazoline can improve cognitive function and memory in animal models of Alzheimer's disease. Tricycloquinazoline has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
実験室実験の利点と制限
Tricycloquinazoline has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. Tricycloquinazoline is also relatively inexpensive compared to other compounds used in scientific research. However, Tricycloquinazoline has some limitations, including its low bioavailability and potential toxicity at high doses. These limitations should be taken into consideration when designing experiments using Tricycloquinazoline.
将来の方向性
There are several future directions for research on Tricycloquinazoline. One direction is to investigate the potential use of Tricycloquinazoline as a drug candidate for the treatment of cancer and neurological disorders. Another direction is to explore the use of Tricycloquinazoline as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to elucidate the mechanism of action of Tricycloquinazoline and its biochemical and physiological effects in different animal models and human subjects.
Conclusion:
In conclusion, Tricycloquinazoline is a promising compound for scientific research due to its unique chemical structure and potential applications in various fields of science. Tricycloquinazoline has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated. Further research is needed to fully understand the potential of Tricycloquinazoline in different areas of scientific research.
合成法
Tricycloquinazoline can be synthesized using different methods, including the Pictet-Spengler reaction, the Bucherer-Bergs reaction, and the Friedlander reaction. The Pictet-Spengler reaction involves the condensation of an indole or tryptamine with an aldehyde or ketone in the presence of an acid catalyst. The Bucherer-Bergs reaction involves the reaction of an anthranilic acid with an aldehyde or ketone in the presence of ammonia and a reducing agent. The Friedlander reaction involves the reaction of an arylamine with an aldehyde or ketone in the presence of an acid catalyst. The choice of synthesis method depends on the availability of starting materials and the desired yield and purity of Tricycloquinazoline.
特性
CAS番号 |
195-84-6 |
|---|---|
製品名 |
Tricycloquinazoline |
分子式 |
C21H12N4 |
分子量 |
320.3 g/mol |
IUPAC名 |
8,16,24,25-tetrazahexacyclo[15.7.1.02,7.09,25.010,15.018,23]pentacosa-1(24),2,4,6,8,10,12,14,16,18,20,22-dodecaene |
InChI |
InChI=1S/C21H12N4/c1-4-10-16-13(7-1)19-23-17-11-5-2-8-14(17)21-24-18-12-6-3-9-15(18)20(22-16)25(19)21/h1-12H |
InChIキー |
MBKVPODUVNCLCP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4C5=NC6=CC=CC=C6C(=N2)N35 |
正規SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4C5=NC6=CC=CC=C6C(=N2)N35 |
その他のCAS番号 |
195-84-6 |
同義語 |
tricycloquinazoline |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



